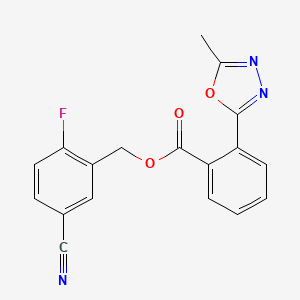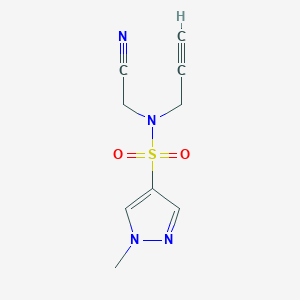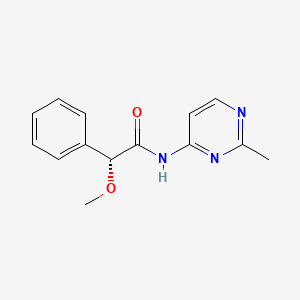![molecular formula C17H23N5O2 B6625002 4-[2-[4-(Oxan-4-yl)butyl]tetrazol-5-yl]benzamide](/img/structure/B6625002.png)
4-[2-[4-(Oxan-4-yl)butyl]tetrazol-5-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-[4-(Oxan-4-yl)butyl]tetrazol-5-yl]benzamide is a complex organic compound that features a tetrazole ring, an oxane ring, and a benzamide group
Preparation Methods
The synthesis of 4-[2-[4-(Oxan-4-yl)butyl]tetrazol-5-yl]benzamide typically involves multiple steps, starting with the preparation of the tetrazole ring and the oxane ring, followed by their coupling with a benzamide group. The synthetic route may include:
Formation of the Tetrazole Ring: This can be achieved through the cyclization of nitriles with azides under acidic or basic conditions.
Synthesis of the Oxane Ring: This step involves the formation of the oxane ring through cyclization reactions, often using diols or epoxides as starting materials.
Coupling Reactions: The final step involves coupling the tetrazole and oxane rings with a benzamide group, typically using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial production methods may involve optimizing these steps for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
4-[2-[4-(Oxan-4-yl)butyl]tetrazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[2-[4-(Oxan-4-yl)butyl]tetrazol-5-yl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biology: It is used in biological studies to understand its interactions with biomolecules and its effects on cellular processes.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties, such as polymers or coatings.
Industry: It may be used in the synthesis of other complex organic molecules or as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[2-[4-(Oxan-4-yl)butyl]tetrazol-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity. The oxane ring and benzamide group contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
4-[2-[4-(Oxan-4-yl)butyl]tetrazol-5-yl]benzamide can be compared with other similar compounds, such as:
4-[2-[4-(Oxan-4-yl)butyl]tetrazol-5-yl]benzoic acid: This compound has a carboxylic acid group instead of a benzamide group, which may affect its binding affinity and bioavailability.
4-[2-[4-(Oxan-4-yl)butyl]tetrazol-5-yl]phenylamine: This compound features an amine group, which can lead to different reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[2-[4-(oxan-4-yl)butyl]tetrazol-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c18-16(23)14-4-6-15(7-5-14)17-19-21-22(20-17)10-2-1-3-13-8-11-24-12-9-13/h4-7,13H,1-3,8-12H2,(H2,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIYEDDRTNAZBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CCCCN2N=C(N=N2)C3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-amino-5-chloro-3-fluoro-N-(imidazo[1,2-a]pyridin-7-ylmethyl)benzamide](/img/structure/B6624925.png)
![N-[4-chloro-3-(dimethylsulfamoyl)phenyl]-3-methyltriazole-4-carboxamide](/img/structure/B6624937.png)


![(2R)-N-[3-chloro-4-(1,2,4-triazol-1-yl)phenyl]-2-methoxy-2-phenylacetamide](/img/structure/B6624954.png)

![N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]-3-methyltriazole-4-carboxamide](/img/structure/B6624960.png)
![[3-[(4-Methoxy-3-methylsulfanylphenyl)methylamino]phenyl]methanol](/img/structure/B6624976.png)
![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-methyltriazole-4-carboxamide](/img/structure/B6624979.png)
![[4-(4-Chloropyrazol-1-yl)piperidin-1-yl]-(1-methylindol-3-yl)methanone](/img/structure/B6624985.png)

![(3aR,7aR)-N-[2-(thiophene-2-carbonylamino)ethyl]-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxamide](/img/structure/B6624999.png)
![N-benzyl-N-(1-methoxy-2-methylpropan-2-yl)tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B6625001.png)
![(4aR,7aS)-1-(5-bromopyrimidin-4-yl)-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B6625019.png)
